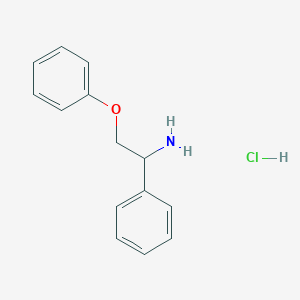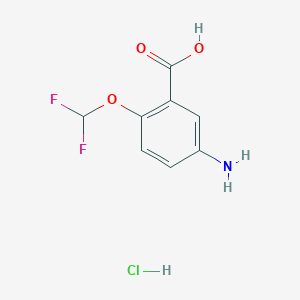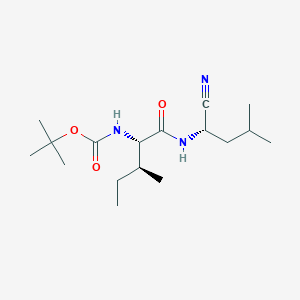
Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate
Overview
Description
Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate is a useful research compound. Its molecular formula is C17H31N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Tertiary Butyl Esters in Organic Chemistry
Tertiary butyl esters are pivotal in synthetic organic chemistry due to their protective group properties. The tert-butoxycarbonyl (Boc) group derived from such esters is commonly used to protect amines during peptide synthesis. The compound can be utilized in flow microreactor systems for the efficient introduction of the Boc group into various organic substrates. This method enhances the versatility and sustainability of the synthesis process .
Modulation of Reactivity Patterns in Chemical Transformations
The tert-butyl group’s unique steric effects can influence the reactivity of molecules, making it a valuable moiety in chemical transformations. Its incorporation into organic compounds can alter reaction pathways, yields, and the stability of reactive intermediates. This compound, with its tert-butyl group, can serve as a case study for understanding these effects in complex organic syntheses .
Applications in Biosynthetic and Biodegradation Pathways
The tert-butyl group plays a role in nature, particularly in biosynthetic and biodegradation pathways. Its presence in certain molecules can affect how they are synthesized or broken down by biological systems. Research into this compound could provide insights into the modification of natural processes for industrial applications .
Organogel Formation and Material Science
Tert-butyl groups can modulate the self-assembling properties of molecules, leading to the formation of organogels. These materials have potential applications in drug delivery systems, tissue engineering, and as sensors. The compound could be studied for its ability to form organogels with unique properties, such as bright blue emission, which is directed by hydrogen bonding and π–π interactions .
Development of Sustainable Chemical Processes
The environmental impact of chemical synthesis is a growing concern. The use of this compound in flow microreactor systems represents a move towards greener chemistry. By minimizing waste and improving reaction efficiency, research into this compound’s applications can contribute to the development of more sustainable chemical processes .
properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-[[(1S)-1-cyano-3-methylbutyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-8-12(4)14(20-16(22)23-17(5,6)7)15(21)19-13(10-18)9-11(2)3/h11-14H,8-9H2,1-7H3,(H,19,21)(H,20,22)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWZJEAUSXBPLM-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



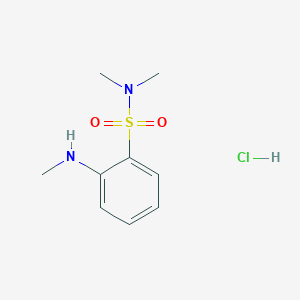
![3-[(4-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1522942.png)
![1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride](/img/structure/B1522943.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522945.png)
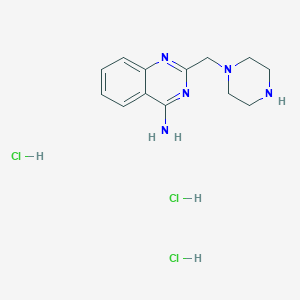
![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)

![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)
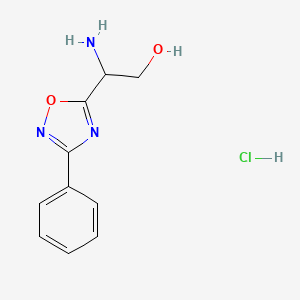
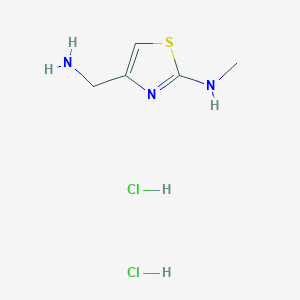

![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)
